N-(1,3-benzodioxol-5-ylmethyl)-1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-amine is a complex organic compound that features a benzimidazole core linked to a benzodioxole moiety and a diethylaminoethyl side chain. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-amine typically involves multiple steps:
Formation of Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Attachment of Benzodioxole Moiety: The benzimidazole core can be alkylated with a benzodioxole-containing alkyl halide in the presence of a base.
Introduction of Diethylaminoethyl Side Chain: The final step involves the alkylation of the intermediate with a diethylaminoethyl halide.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole core or the benzodioxole moiety.
Reduction: Reduction reactions could target the imine group within the benzimidazole ring.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride could be used.
Substitution: Conditions would depend on the specific substitution but could involve bases, acids, or catalysts.
Major Products
The major products would depend on the specific reactions but could include oxidized or reduced forms of the compound, or derivatives with different substituents.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be investigated for its potential as a pharmacologically active agent, possibly targeting specific enzymes or receptors.
Medicine
Medicinally, compounds with similar structures have been studied for their potential as anti-cancer, anti-inflammatory, or antimicrobial agents.
Industry
Industrially, it could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions. The diethylaminoethyl side chain could enhance membrane permeability, while the benzimidazole core might interact with nucleic acids or proteins.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: These include compounds like albendazole and mebendazole, which are used as antiparasitic agents.
Benzodioxole Derivatives: Compounds like piperonyl butoxide, which is used as a pesticide synergist.
Uniqueness
The unique combination of the benzimidazole core, benzodioxole moiety, and diethylaminoethyl side chain could confer unique biological activities or chemical properties not seen in other compounds.
Properties
Molecular Formula |
C21H26N4O2 |
---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-[2-(diethylamino)ethyl]benzimidazol-2-amine |
InChI |
InChI=1S/C21H26N4O2/c1-3-24(4-2)11-12-25-18-8-6-5-7-17(18)23-21(25)22-14-16-9-10-19-20(13-16)27-15-26-19/h5-10,13H,3-4,11-12,14-15H2,1-2H3,(H,22,23) |
InChI Key |
ZKMZUWGBBPLIBG-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCN1C2=CC=CC=C2N=C1NCC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.